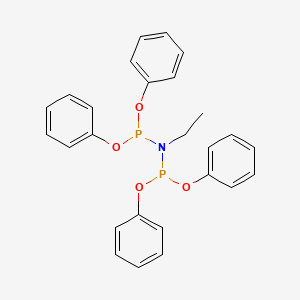

Tetraphenyl ethylimidodiphosphite

Description

Structure

3D Structure

Properties

CAS No. |

57857-79-1 |

|---|---|

Molecular Formula |

C26H25NO4P2 |

Molecular Weight |

477.4 g/mol |

IUPAC Name |

N,N-bis(diphenoxyphosphanyl)ethanamine |

InChI |

InChI=1S/C26H25NO4P2/c1-2-27(32(28-23-15-7-3-8-16-23)29-24-17-9-4-10-18-24)33(30-25-19-11-5-12-20-25)31-26-21-13-6-14-22-26/h3-22H,2H2,1H3 |

InChI Key |

DOYITFOGJZZMPG-UHFFFAOYSA-N |

Canonical SMILES |

CCN(P(OC1=CC=CC=C1)OC2=CC=CC=C2)P(OC3=CC=CC=C3)OC4=CC=CC=C4 |

Origin of Product |

United States |

Synthetic Methodologies for Tetraphenyl Ethylimidodiphosphite

Retrosynthetic Analysis and Strategic Disconnections for Imidodiphosphite Scaffolds

Retrosynthetic analysis is a foundational strategy in organic synthesis that deconstructs a target molecule into simpler, commercially available, or easily synthesized precursors. nih.gov For an imidodiphosphite scaffold like Tetraphenyl ethylimidodiphosphite, the most logical disconnections are at the phosphorus-nitrogen (P-N) bonds.

Breaking the two P-N bonds suggests a convergent synthesis from a central nitrogen-containing precursor and two different phosphorus-containing electrophiles. A primary amine, in this case, ethylamine (B1201723) (CH₃CH₂NH₂), serves as the nitrogen source. The phosphorus components would be two distinct chlorophosphite species: dichlorophenylphosphite (Cl₂POPh) and a hypothetical dichlorophosphite (B8498940) bearing the remaining phenyl groups.

However, a more stepwise approach is often more practical for unsymmetrical structures. This involves a sequential formation of the P-N bonds. For instance, one could envision a key intermediate such as an N-ethylphosphoramidite, which is then reacted with a second, different phosphorus electrophile. A general retrosynthetic pathway can be visualized as:

Target Molecule: this compound

Disconnection 1 (P-N Bond): Leads to an N-ethyl-P,P-diphenylphosphinous amide and a chlorophenylphosphite.

Disconnection 2 (P-N Bond): Leads to ethylamine, a phenylphosphorus dichloride, and another phenylphosphorus dichloride.

A powerful synthetic route for related symmetrical imidodiphosphates involves the reaction of hexachlorobisphosphazonium salts (HCPP) with alcohols, followed by hydrolysis. acs.org Analyzing this in a retrosynthetic manner suggests that the P-N-P core can be pre-formed in a highly reactive state, ready for functionalization.

Precursor Synthesis and Purification Techniques

The success of the total synthesis hinges on the availability and purity of the necessary precursors. Based on the retrosynthetic analysis, key precursors include:

Ethylamine: Commercially available as a solution or gas.

Phosphorus (III) and (V) Chlorides: Compounds like phosphorus trichloride (B1173362) (PCl₃) and phosphoryl chloride (POCl₃) are fundamental building blocks.

Chlorophenylphosphites: Diphenyl chlorophosphite ((PhO)₂PCl) and phenyl dichlorophosphite (PhOPCl₂) can be synthesized from the reaction of phenol (B47542) with PCl₃ in specific stoichiometries. Precise control of reaction conditions is necessary to avoid the formation of triphenyl phosphite (B83602).

A valuable precursor in modern phosphorus chemistry is trichloro[(dichlorophosphoryl)imido]phosphorane (Cl₃P=N-POCl₂), which can be reacted with nucleophiles like alcohols or amines to build the imidodiphosphate backbone. nih.gov Similarly, monomeric precursors like Cl₃P=NSiMe₃ are utilized in the synthesis of polyphosphazenes and can be adapted for creating the P-N-P linkage. acs.org

Purification of these precursors is critical. Liquid phosphorus compounds are often purified by fractional distillation under reduced pressure to prevent thermal decomposition. Solid precursors and intermediates are typically purified by recrystallization from appropriate solvents or by column chromatography on silica (B1680970) gel. The removal of reaction by-products, such as hydrogen chloride (HCl), is often achieved by performing the reaction in the presence of a tertiary amine base or by purging the reaction mixture with an inert gas. For non-volatile compounds, techniques like rotary evaporation are standard for solvent removal. youtube.com High-pressure liquid chromatography (HPLC) can be employed for the purification of complex mixtures when high purity is required. nih.gov

Development of Novel Synthetic Routes to Unsymmetrical Imidodiphosphites

The primary challenge in synthesizing this compound is its unsymmetrical nature—one nitrogen substituent (ethyl) and two different sets of phosphorus substituents (four phenyl groups, which implies two diphenylphosphino groups or a related arrangement). This requires synthetic strategies that can differentiate between the two phosphorus atoms.

A stepwise approach allows for the sequential introduction of different groups onto the P-N-P scaffold. One such strategy begins with a highly reactive phosphorus species containing the P-N-P core, such as a hexachlorobisphosphazonium salt. The chlorine atoms can be substituted in a stepwise manner. acs.org

For example, reacting the salt with one equivalent of an alcohol could yield a monosubstituted intermediate. Subsequent reaction with a different nucleophile would lead to an unsymmetrical product. While this has been demonstrated for related structures, achieving high selectivity can be challenging due to the high reactivity of the intermediates. acs.org

A more controlled method involves building the molecule sequentially. For instance, reacting ethylamine with one equivalent of a phosphorus trihalide (e.g., PCl₃) can form an N-ethyl dichlorophosphoroamidite intermediate (EtNH-PCl₂). This intermediate can then be reacted with two equivalents of phenol to yield N-ethyl-P,P-diphenoxyphosphoroamidite. The remaining P-H or P-Cl bond could then be functionalized in a subsequent step. This mirrors strategies seen in the functionalization of white phosphorus, where P-P bonds are cleaved and new P-element bonds are formed in a controlled, stepwise fashion. uni-regensburg.denih.gov

Orthogonal protection-deprotection strategies offer a highly sophisticated and controlled route to unsymmetrical molecules. This concept, widely used in peptide synthesis nih.govescholarship.org, involves using protecting groups on different parts of a molecule that can be removed under distinct reaction conditions without affecting each other.

This strategy can be adapted for imidodiphosphite synthesis. A synthetic sequence could start with a symmetrical precursor bearing two different, orthogonally-labile ester groups on the phosphorus atoms, for instance, methyl and ethyl esters. acs.orgdundee.ac.uk

A hypothetical route could be:

Synthesize a Symmetrical Precursor: Create a P-N(Et)-P core where one phosphorus atom is protected with methyl ester groups and the other with benzyl (B1604629) ester groups.

First Deprotection & Condensation: Selectively remove the methyl groups (e.g., via specific nucleophilic demethylation). The resulting phosphonate (B1237965) can then be condensed with phenol to introduce the phenyl substituents.

Second Deprotection & Condensation: Remove the benzyl groups via a different mechanism, such as hydrogenolysis. The newly exposed reactive sites can then be functionalized to complete the synthesis of the target molecule.

This method provides excellent control over the final structure, preventing the formation of symmetrical by-products and simplifying purification. acs.orgdundee.ac.uk

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

To maximize the efficiency of any synthetic route, a systematic optimization of reaction conditions is essential. Key parameters that influence the outcome of the synthesis of imidodiphosphites include the choice of solvent, reaction temperature, concentration of reactants, and the nature of any catalyst used. researchgate.net

A typical optimization process might involve:

Solvent Screening: Reactions can be trialed in a range of solvents, from non-polar (e.g., hexane, toluene) to polar aprotic (e.g., THF, acetonitrile) and polar protic (e.g., ethanol). In some cases, solvent-free conditions can lead to the best yields and shortest reaction times. researchgate.net

Temperature Control: Varying the temperature can affect reaction rates and the formation of side products. Some reactions may require cooling to control exotherms, while others need heating to overcome activation energy barriers.

Catalyst and Base Selection: Many condensation reactions require a base to scavenge acidic by-products (e.g., HCl). The choice of base (e.g., triethylamine, pyridine) can impact yield and selectivity. In other cases, a catalyst might be needed to facilitate the reaction.

The results of such an optimization study can be tabulated to clearly identify the optimal conditions.

Table 1: Hypothetical Optimization of a Condensation Step

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Toluene | 25 | 24 | 45 |

| 2 | Toluene | 80 | 6 | 65 |

| 3 | THF | 25 | 24 | 55 |

| 4 | THF | 65 | 8 | 78 |

| 5 | Acetonitrile | 25 | 24 | 60 |

| 6 | Acetonitrile | 80 | 4 | 85 |

This is a hypothetical data table for illustrative purposes.

Green Chemistry Approaches in Imidodiphosphite Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.comnih.gov Applying these principles to the synthesis of this compound can lead to more sustainable and environmentally benign processes.

Key green chemistry considerations include:

Atom Economy: Designing the synthesis to maximize the incorporation of all reactant atoms into the final product, thus minimizing waste. youtube.com Routes involving addition reactions are generally superior to those involving substitution reactions that generate salt by-products.

Use of Safer Solvents: Traditional organic synthesis often relies on hazardous solvents. Green chemistry encourages the use of safer alternatives like water, supercritical fluids, or bio-derived solvents (e.g., 2-methyltetrahydrofuran). huarenscience.com Exploring solvent-free conditions is also a primary goal. researchgate.net

Energy Efficiency: Reactions should be designed to run at ambient temperature and pressure whenever possible to reduce energy consumption. The use of highly efficient catalysts can help achieve this.

Renewable Feedstocks: While the core precursors for this specific compound are typically derived from petrochemical sources, a broader green chemistry approach encourages sourcing starting materials from renewable biomass where feasible. huarenscience.comyoutube.com

Catalysis: The use of catalytic reagents is preferred over stoichiometric ones. Developing catalysts based on earth-abundant and non-toxic metals (e.g., iron, copper) is a key area of research to replace precious or toxic metal catalysts. huarenscience.com

By integrating these principles, the synthesis of imidodiphosphites can be made more efficient, cost-effective, and environmentally responsible.

Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation of Tetraphenyl Ethylimidodiphosphite

Nuclear Magnetic Resonance (NMR) Spectroscopy for Phosphorus, Nitrogen, Carbon, and Hydrogen Nuclei

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic and organophosphorus compounds. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

High-Resolution 1D NMR (e.g., ¹H, ¹³C, ³¹P, ¹⁵N NMR)

One-dimensional NMR experiments are crucial for identifying the different types of nuclei present in Tetraphenyl ethylimidodiphosphite and their respective chemical environments.

¹H NMR: The proton NMR spectrum would reveal signals corresponding to the ethyl group and the phenyl rings. The ethyl group would exhibit a characteristic quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons due to spin-spin coupling. The phenyl protons would appear as a complex multiplet in the aromatic region of the spectrum.

¹³C NMR: The carbon-13 NMR spectrum would provide distinct signals for each unique carbon atom. This includes the two carbons of the ethyl group and the various carbons of the four phenyl rings (ipso, ortho, meta, and para positions), which may or may not be equivalent depending on the molecule's symmetry.

³¹P NMR: As a phosphorus-containing compound, ³¹P NMR is particularly informative. It would show a signal characteristic of the phosphorus atoms in the imidodiphosphite core, with its chemical shift providing insight into the oxidation state and coordination environment of the phosphorus.

¹⁵N NMR: Although less sensitive, ¹⁵N NMR can be used to directly observe the nitrogen atom of the imido group, offering valuable data on its electronic environment.

| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~7.2-7.5 | Multiplet | Phenyl protons |

| ¹H | ~3.5-4.0 | Quartet | Ethyl (-CH2-) |

| ¹H | ~1.1-1.4 | Triplet | Ethyl (-CH3-) |

| ¹³C | ~120-140 | Multiple signals | Phenyl carbons |

| ¹³C | ~40-50 | Single signal | Ethyl (-CH2-) |

| ¹³C | ~15-20 | Single signal | Ethyl (-CH3-) |

| ³¹P | Varies | Singlet/Multiplet | Imidodiphosphite (P) |

| ¹⁵N | Varies | Singlet/Multiplet | Imido (N) |

Multi-dimensional NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

Two-dimensional NMR experiments are essential for establishing the connectivity between different atoms and for elucidating the stereochemistry of this compound.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons, confirming the connectivity within the ethyl group (CH2 to CH3).

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with their directly attached carbon atoms, allowing for the unambiguous assignment of the ¹H and ¹³C signals for the ethyl group and the phenyl rings.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range couplings (typically 2-3 bonds). It would establish connectivity between the ethyl group and the nitrogen atom, and between the phenyl groups and the phosphorus atoms.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of atoms. This can be used to determine the relative orientation of the phenyl groups and the ethyl group with respect to the imidodiphosphite core.

Solid-State NMR for Characterization of Crystalline and Amorphous Forms

While solution-state NMR provides information on the molecule's structure in a solvent, solid-state NMR can characterize this compound in its solid form. This is particularly useful for studying crystalline and amorphous states, identifying different polymorphs, and understanding intermolecular interactions in the solid state.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy probes the vibrational modes of a molecule. The absorption of infrared radiation at specific frequencies corresponds to the stretching, bending, and other vibrational motions of the chemical bonds. For this compound, IR spectroscopy is instrumental in identifying key functional groups.

Characteristic absorption bands would be expected for:

P-O-C (phenyl) stretches

P-N-P asymmetric and symmetric stretches

C-H stretches and bends of the aromatic rings

C-H stretches and bends of the aliphatic ethyl group

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3000-3100 |

| Aliphatic C-H Stretch | 2850-2960 |

| P-N-P Asymmetric Stretch | ~1300-1350 |

| P-O-C Stretch | ~950-1050 |

| Phenyl Ring Vibrations | ~1400-1600 |

| C-H Bending (Aromatic) | ~690-900 |

| C-H Bending (Aliphatic) | ~1375-1465 |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of this compound, providing strong evidence for its molecular formula.

The fragmentation pattern observed in the mass spectrum would offer clues about the molecule's structure. Common fragmentation pathways might include the loss of the ethyl group, cleavage of the phenyl groups, and fragmentation of the imidodiphosphite core.

Single-Crystal X-ray Diffraction (XRD) for Definitive Solid-State Molecular Structure Determination

While spectroscopic techniques provide valuable insights into the connectivity and local environment of atoms, single-crystal X-ray diffraction (XRD) offers the most definitive and detailed three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal of this compound, it is possible to determine the precise positions of all atoms in the crystal lattice.

XRD analysis would provide accurate bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule. This includes the geometry around the phosphorus and nitrogen atoms, the orientation of the phenyl rings, and the conformation of the ethyl group. This technique is considered the gold standard for structural elucidation when suitable single crystals can be grown.

| Parameter | Information Obtained |

| Unit Cell Dimensions | Size and shape of the repeating unit in the crystal |

| Space Group | Symmetry of the crystal lattice |

| Atomic Coordinates | Precise 3D position of each atom |

| Bond Lengths | Distances between bonded atoms |

| Bond Angles | Angles between three connected atoms |

| Torsion Angles | Dihedral angles defining molecular conformation |

Complementary Spectroscopic Methods (e.g., UV-Vis Spectroscopy) for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy serves as a valuable complementary technique to the previously discussed structural elucidation methods for this compound. While not providing the intricate atomic connectivity details of NMR or X-ray diffraction, UV-Vis spectroscopy offers critical insights into the electronic structure of the molecule by probing the transitions of electrons between different energy levels upon absorption of ultraviolet or visible light.

The electronic spectrum of this compound is primarily governed by the chromophoric systems present within its structure. These are the phenyl rings attached to the phosphorus atoms and, to a lesser extent, the P-N-P imidodiphosphite backbone. The absorption of UV radiation excites electrons from lower energy molecular orbitals (often bonding or non-bonding orbitals) to higher energy anti-bonding molecular orbitals. The specific wavelengths at which these absorptions occur are characteristic of the electronic environment of the chromophores.

For this compound, the expected electronic transitions are primarily of two types: π→π* and n→π* transitions.

π→π Transitions:* These transitions involve the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital. The phenyl groups in this compound are the principal sites for these high-energy transitions. Aromatic systems typically exhibit strong π→π* absorption bands in the UV region. In analogous compounds like triphenylphosphine (B44618) oxide, these transitions are well-documented. acs.orgresearchgate.net The conjugation within the benzene (B151609) ring leads to intense absorption bands.

n→π Transitions:* These transitions involve the promotion of an electron from a non-bonding (n) orbital, such as the lone pair on the nitrogen atom of the imidodiphosphite backbone, to an anti-bonding π* orbital associated with the phenyl rings. Generally, n→π* transitions are of lower energy (occur at longer wavelengths) and have a lower molar absorptivity (intensity) compared to π→π* transitions. jchemlett.comresearchgate.net The P-N-P linkage in phosphazene-type structures contributes to the electronic properties, and the nitrogen lone pair is a potential source for such transitions. acs.orgresearchgate.net

Detailed research findings on the specific UV-Vis spectrum of this compound are not extensively reported in publicly available literature. However, based on the analysis of its constituent functional groups and data from related organophosphorus compounds, a hypothetical UV-Vis absorption profile can be constructed. The phenyl rings are expected to give rise to strong absorptions in the deep UV region, characteristic of benzenoid π systems. The presence of the P-N-P backbone may introduce subtle shifts in these absorptions and potentially give rise to weaker, longer-wavelength bands corresponding to n→π* transitions.

The study of solvent effects (solvatochromism) on the UV-Vis spectrum could further aid in the assignment of these bands. For instance, a blue shift (hypsochromic shift) of an n→π* transition with increasing solvent polarity would be indicative of this type of electronic transition. Conversely, π→π* transitions often exhibit a red shift (bathochromic shift) in more polar solvents.

A summary of the probable electronic transitions for this compound is presented in the data table below.

| Probable Electronic Transition | Associated Chromophore | Expected Wavelength (λmax) Region | Relative Intensity |

| π→π | Phenyl rings | ~220 - 270 nm | High |

| n→π | Imidodiphosphite (P-N-P) | ~280 - 320 nm | Low to Medium |

Coordination Chemistry of Tetraphenyl Ethylimidodiphosphite Ligands

Ligand Design Principles and Coordination Motifs of Imidodiphosphites

Imidodiphosphite ligands are a significant class of phosphorus-containing compounds that have garnered attention in coordination chemistry and homogeneous catalysis. Their versatility stems from the ease with which their electronic and steric properties can be systematically modified.

Electronic and Steric Tuning through Aromatic and Aliphatic Substituents

The electronic and steric characteristics of imidodiphosphite ligands can be precisely controlled by the nature of the substituent groups attached to the phosphorus and nitrogen atoms. In the case of Tetraphenyl ethylimidodiphosphite, the presence of both aromatic (phenyl) and aliphatic (ethyl) groups allows for a nuanced tuning of the ligand's properties.

Steric Effects: The size and spatial arrangement of the substituents govern the steric environment around the metal center. nih.gov The four phenyl groups in this compound create significant steric bulk. This steric hindrance can influence the coordination number of the metal, the geometry of the complex, and the accessibility of the metal center to substrates in catalytic applications. The Tolman cone angle is a useful parameter for quantifying the steric bulk of phosphine (B1218219) ligands, and while a specific value for this compound is not available, it is expected to be substantial due to the phenyl rings.

Exploration of Chelation Modes and Denticity of Imidodiphosphite Ligands

Imidodiphosphite ligands are typically classified as polydentate, meaning they can bind to a metal center through more than one donor atom. libretexts.org The number of donor atoms a ligand uses to bind to the central metal atom is referred to as its denticity. wikipedia.org

Chelation Modes: this compound possesses three potential donor atoms: the two phosphorus atoms and the central nitrogen atom. The most common coordination mode for related imidodiphosphinate ligands is as a bidentate chelating ligand, forming a stable six-membered ring with the metal center. This chelation can occur in a few ways:

P,P'-chelation: Both phosphorus atoms coordinate to the metal center. This is a very common mode for diphosphine-type ligands.

P,N-chelation: One phosphorus atom and the nitrogen atom coordinate to the metal. This mode would lead to a smaller, four-membered chelate ring, which can be strained.

Bridging Mode: The ligand can bridge two metal centers, with each phosphorus atom coordinating to a different metal. This can lead to the formation of binuclear or polynuclear complexes. mdpi.com

Denticity: The most probable denticity for this compound acting as a chelating ligand is bidentate (κ²). libretexts.org However, it could also act as a monodentate ligand (κ¹) under certain conditions, with only one phosphorus atom coordinating to the metal. The strong chelate effect, which is the enhanced stability of complexes containing chelate rings, generally favors bidentate coordination. wikipedia.org

Synthesis and Characterization of Transition Metal Complexes with this compound

The synthesis of transition metal complexes with imidodiphosphite ligands typically involves the reaction of a suitable metal precursor with the ligand in an appropriate solvent. mdpi.com The resulting complexes are then characterized using a variety of spectroscopic and analytical techniques, including NMR spectroscopy (³¹P and ¹H), infrared (IR) spectroscopy, mass spectrometry, and single-crystal X-ray diffraction.

Complexation with Diverse Metal Centers (e.g., Group 6, 8, 10, 11 Transition Metals)

Imidodiphosphite and related ligands have been shown to form stable complexes with a wide range of transition metals.

Group 6 (Cr, Mo, W): Complexes of Group 6 metals with related imido ligands have been synthesized and studied, often in the context of catalysis and fundamental bonding studies. nih.govcardiff.ac.uk For example, tungsten imido complexes have been prepared and characterized by X-ray diffraction. nih.gov

Group 8 (Fe, Ru, Os): The coordination chemistry of Group 8 metals with phosphine-containing ligands is extensive. epa.gov Ruthenium complexes, in particular, are of interest for their catalytic activity.

Group 10 (Ni, Pd, Pt): Group 10 metals readily form complexes with phosphorus ligands. nih.govresearchgate.net Palladium complexes are widely used as catalysts in cross-coupling reactions, and the properties of the phosphine ligand are critical to their performance. mdpi.com Nickel(II) complexes with related imidodiphosphinate ligands have been shown to adopt both tetrahedral and square-planar geometries. nih.gov

Group 11 (Cu, Ag, Au): Copper, silver, and gold complexes with phosphine ligands are also well-known. mdpi.comscite.ai Copper(I) and Gold(I) complexes with related diphosphine ligands have been synthesized and characterized. mdpi.com

The table below summarizes representative examples of transition metal complexes with related imidodiphosphinate and diphosphinoamine ligands.

| Metal Group | Metal Center | Ligand Type | Observed Geometry | Reference |

| Group 10 | Ni(II) | [Ph₂P(S)NP(S)Ph₂]⁻ | Square-planar, Tetrahedral | nih.gov |

| Group 11 | Cu(I) | Dichalcogenated imidodiphosphinate | Square-planar | nih.govnih.gov |

| Group 10 | Pd(II) | Diphosphinoamine | Square-planar | mdpi.com |

| Group 6 | W | Diamido-donor imido | Distorted trigonal bipyramidal | nih.gov |

| Group 8 | Ru | Phosphinous acid | Not specified |

Formation of Mononuclear, Binuclear, and Polynuclear Coordination Compounds

The nuclearity of the resulting metal complex—whether it contains a single metal center (mononuclear) or multiple metal centers (binuclear or polynuclear)—is influenced by the ligand-to-metal ratio, the coordination preferences of the metal, and the reaction conditions. mdpi.comlucp.net

Mononuclear Complexes: These are formed when one or more ligands coordinate to a single metal center. Chelating coordination of this compound would favor the formation of mononuclear complexes. nih.gov

Binuclear and Polynuclear Complexes: If the ligand acts as a bridge between two or more metal centers, binuclear or polynuclear complexes can be formed. lucp.networdpress.com The flexibility of the P-N-P backbone in imidodiphosphite ligands can allow for the adoption of conformations that facilitate the bridging of multiple metal ions. mdpi.com

Structural Analysis of Coordination Spheres and Geometrical Considerations

Single-crystal X-ray diffraction is the most powerful technique for the unambiguous determination of the three-dimensional structure of coordination compounds. researchgate.netekb.eg The structural analysis of metal complexes with ligands analogous to this compound reveals important details about the coordination sphere.

The coordination geometry around the metal center is determined by the electronic configuration of the metal, the steric and electronic properties of the ligands, and packing forces in the solid state. nih.gov For d⁸ metals like Ni(II), Pd(II), and Pt(II), square-planar geometries are common. For d¹⁰ metals like Cu(I), Ag(I), and Au(I), linear or trigonal planar geometries are often observed.

The bite angle of a chelating ligand, defined as the P-M-P angle in a P,P'-chelated complex, is a critical parameter that influences the geometry and reactivity of the complex. The natural bite angle is an intrinsic property of the ligand, determined by the length and flexibility of the backbone connecting the donor atoms. For a six-membered chelate ring formed by an imidodiphosphite ligand, the bite angle is expected to be around 90°, which is well-suited for octahedral and square-planar geometries.

The following table presents typical structural parameters for metal complexes with related ligands.

| Complex | Metal Center | Coordination Geometry | P-M-P Bite Angle (°) | M-P Bond Length (Å) | Reference |

| [Ni{(Ph₂P)₂N-S-CHMePh-P, P}Cl₂] | Ni(II) | Square-planar | Not Specified | Not Specified | nih.gov |

| [Cu{(OPPh₂)(OPPh₂)N-O, O}₂] | Cu(II) | Square-planar | N/A (O,O-chelation) | Not Specified | nih.govnih.gov |

| [FeCp(η⁵-PC₄Ph₄)(W(CO)₅)] | Fe(II) | Pseudo-octahedral | N/A | 2.2-2.3 | mdpi.com |

Coordination Numbers and Geometries

The coordination number and geometry of metal complexes containing imidodiphosphite ligands are dictated by several factors, including the size of the metal ion, its electronic configuration, and the steric bulk of the ligand's substituents. Analogous to the well-studied dichalcogenoimidodiphosphinates, this compound is anticipated to act as a bidentate chelating ligand, forming a stable six-membered ring with the metal center through its two oxygen atoms. researchgate.netnih.gov

Common coordination numbers for metal complexes with related ligands are 4 and 6, leading to several possible geometries. brandeis.educore.ac.ukwalshmedicalmedia.com For instance, with a metal ion that favors a coordination number of 4, tetrahedral or square planar geometries are the most probable. Divalent metal ions with a d¹⁰ electronic configuration, such as Zn(II), typically form tetrahedral complexes. nih.govresearchgate.net In contrast, d⁸ metal ions like Ni(II), Pd(II), and Pt(II) often favor a square planar arrangement. nih.gov

For metal ions that prefer a higher coordination number of 6, an octahedral geometry is the most common. nih.govresearchgate.net This is often observed with trivalent metals like Ga(III) or larger divalent metals. In such cases, three imidodiphosphite ligands would coordinate to the metal center. nih.govresearchgate.net The steric hindrance from the four phenyl groups and the ethyl group in this compound may influence the feasibility of forming such hexacoordinate complexes.

| Metal Ion | Typical Coordination Number | Expected Geometry with this compound |

| Cu(II) | 4 | Square Planar |

| Zn(II) | 4 | Tetrahedral |

| Ni(II) | 4 | Square Planar |

| Ga(III) | 6 | Octahedral |

Table 1: Predicted Coordination Geometries for Metal Complexes of this compound

Isomerism in Metal Complexes

Isomerism is a fundamental concept in coordination chemistry, and complexes of this compound are expected to exhibit various forms of isomerism. rrbdavc.orglibretexts.org

Linkage Isomerism: While the primary coordination mode is through the oxygen atoms, the nitrogen atom of the imidodiphosphite backbone could potentially act as a donor atom under certain conditions, leading to linkage isomerism. However, for imidodiphosphinates, coordination through the chalcogens (oxygen in this case) is overwhelmingly favored. researchgate.netnih.gov

Coordination Isomerism: This type of isomerism could arise in salts where both the cation and the anion are complex ions. For instance, in a compound containing [M(L)₃][M'(L')₃], where L is this compound and L' is another ligand, an exchange of ligands between the two metal centers would result in coordination isomers. rrbdavc.org

Stereoisomerism: This is a significant aspect of the coordination chemistry of these ligands.

Geometric Isomerism (cis/trans): In square planar complexes of the type [M(L)₂X₂], where L is a monodentate ligand and X is another ligand, cis and trans isomers are possible. For a chelating ligand like this compound, in an octahedral complex of the type [M(L)₂(X)₂], the two monodentate ligands (X) can be arranged cis or trans to each other.

Optical Isomerism (Enantiomers): Octahedral complexes with three bidentate ligands, such as [M(L)₃], are chiral and can exist as a pair of non-superimposable mirror images (enantiomers). Similarly, certain configurations of cis-isomers in octahedral complexes can also be chiral. walshmedicalmedia.com

| Type of Isomerism | Description | Plausibility for this compound Complexes |

| Linkage Isomerism | Coordination through different donor atoms of the same ligand. | Low, coordination via oxygen is strongly preferred. |

| Coordination Isomerism | Exchange of ligands between complex cation and anion. | Possible in appropriate salt structures. |

| Geometric Isomerism | Different spatial arrangements of ligands (cis/trans). | High, especially in square planar and octahedral complexes. |

| Optical Isomerism | Non-superimposable mirror images (enantiomers). | High, particularly for octahedral complexes. |

Table 2: Potential Isomerism in Metal Complexes of this compound

Influence of Ligand Architecture on Metal Center Reactivity and Stability

The architecture of the this compound ligand, specifically the nature of the substituents on the phosphorus and nitrogen atoms, exerts a profound influence on the reactivity and stability of the corresponding metal complexes.

The four phenyl groups on the phosphorus atoms are electron-withdrawing and sterically demanding. The steric bulk can protect the metal center from unwanted side reactions, thereby enhancing the stability of the complex. This steric shielding can also influence the accessibility of the metal center to substrates in catalytic applications, potentially leading to high selectivity.

The ethyl group on the central nitrogen atom also contributes to the steric environment around the metal. Furthermore, the electronic properties of the N-substituent can modulate the electron density on the donor oxygen atoms, thereby influencing the strength of the metal-ligand bond. An electron-donating ethyl group would be expected to increase the basicity of the oxygen atoms, leading to stronger coordination to the metal center and enhanced complex stability.

The nature of the R groups in related [R₂P(S)NP(S)R₂']⁻ ligands has been shown to affect the geometry of the resulting Ni(II) complexes, which in turn impacts their reactivity. nih.gov It is reasonable to assume that similar effects would be observed for this compound. For instance, the bulky phenyl groups might favor the formation of four-coordinate complexes over six-coordinate ones, simply due to steric crowding.

Catalytic Applications of Tetraphenyl Ethylimidodiphosphite Complexes

Homogeneous Catalysis Mediated by Imidodiphosphite-Type Metal Complexes

The design of ligands for homogeneous catalysis is a cornerstone of modern synthetic chemistry, enabling the synthesis of complex molecules with high efficiency and selectivity. Ligands containing phosphorus are particularly prominent due to their versatile electronic and steric properties. While specific data on Tetraphenyl ethylimidodiphosphite is scarce, its structure suggests it could act as a bidentate P,P-ligand, analogous to well-known diphosphine and diphosphite ligands that are staples in transition metal catalysis.

Mechanisms of Action in Carbon-Carbon and Carbon-Heteroatom Bond Forming Reactions (e.g., Cross-Coupling Reactions, Hydrofunctionalization)

Metal complexes of diphosphine and diphosphite ligands are workhorses in a variety of catalytic C-C and C-heteroatom bond-forming reactions. The general mechanism for a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, typically involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. beilstein-journals.org The ligand plays a crucial role in each step, influencing the stability of the metal center, the rate of reaction, and the selectivity of the process.

For a hypothetical this compound-palladium complex, the catalytic cycle in a Suzuki-Miyaura coupling would likely proceed as follows:

Oxidative Addition: The active Pd(0) species, stabilized by the imidodiphosphite ligand, would react with an aryl halide (Ar-X) to form a Pd(II) intermediate. The electron-donating properties of the ligand would facilitate this step.

Transmetalation: The aryl group from an organoboron reagent (Ar'-BY₂) would be transferred to the Pd(II) center, displacing the halide.

Reductive Elimination: The two aryl groups on the palladium center would couple and be eliminated as the biaryl product (Ar-Ar'), regenerating the Pd(0) catalyst for the next cycle. beilstein-journals.org

The steric bulk of the tetraphenyl groups on the phosphorus atoms would be expected to promote the reductive elimination step, which is often rate-limiting.

In hydrofunctionalization reactions, such as hydroamination or hydrocyanation, a metal-imidodiphosphite complex could activate both the unsaturated substrate (e.g., an alkene or alkyne) and the H-Y reagent. For instance, in hydroamination, the catalyst could facilitate the addition of an N-H bond across a C=C double bond.

Enantioselective Catalysis Utilizing Chiral this compound Variants

The introduction of chirality into the ligand backbone is a key strategy for achieving enantioselective catalysis. nih.gov While this compound itself is achiral, chiral variants could be synthesized, for example, by using a chiral ethylamine (B1201723) derivative or by employing chiral groups on the phenyl rings.

These chiral ligands could be used in a variety of asymmetric transformations, including:

Asymmetric Hydrogenation: Rhodium or ruthenium complexes of chiral diphosphine ligands are known to be highly effective for the asymmetric hydrogenation of prochiral olefins and ketones. enamine.net A chiral imidodiphosphite ligand could create a chiral environment around the metal center, leading to the preferential formation of one enantiomer of the product.

Asymmetric Allylic Alkylation: Palladium-catalyzed asymmetric allylic alkylation is a powerful method for the enantioselective formation of C-C bonds. The chiral ligand controls the stereochemical outcome of the nucleophilic attack on the π-allyl palladium intermediate.

Asymmetric Diels-Alder Reactions: Chiral Lewis acids can catalyze the Diels-Alder reaction to produce enantiomerically enriched cyclic products. A chiral imidodiphosphite could act as a ligand for a Lewis acidic metal, inducing enantioselectivity.

The table below illustrates the potential applications of chiral imidodiphosphite ligands in asymmetric catalysis, drawing analogies from established chiral diphosphine systems.

| Asymmetric Reaction | Metal | Potential Chiral Ligand | Expected Outcome |

| Hydrogenation of methyl (Z)-α-acetamidocinnamate | Rh | Chiral ethyl-bridged imidodiphosphite | Enantiomerically enriched phenylalanine derivative |

| Allylic Alkylation of 1,3-diphenylallyl acetate | Pd | Chiral imidodiphosphite with binaphthyl backbone | Enantiomerically enriched alkylated product |

| Diels-Alder reaction of cyclopentadiene (B3395910) and methacrolein | Cu | Chiral imidodiphosphite | Enantiomerically enriched cycloadduct |

Heterogeneous Catalysis and Supported this compound Systems

While homogeneous catalysts offer high activity and selectivity, their separation from the reaction products can be challenging. Immobilizing homogeneous catalysts on solid supports combines the advantages of both homogeneous and heterogeneous catalysis. mdpi.com

A this compound ligand or its metal complex could be supported on various materials, such as:

Polymers: The ligand could be functionalized with a polymerizable group and then copolymerized to create a solid-supported catalyst.

Inorganic Oxides: Silica (B1680970) or alumina (B75360) could be functionalized with groups that can covalently bind to the ligand.

Carbon Materials: The ligand could be adsorbed or covalently attached to the surface of activated carbon or graphene. nih.gov

Metal-Organic Frameworks (MOFs): The ligand could be incorporated into the structure of a MOF, either as a building block or through post-synthetic modification. nih.gov

These supported catalysts could be used in flow reactors for continuous processing and would be easily separable and recyclable, making the catalytic process more sustainable. The performance of such heterogeneous catalysts would depend on factors like the nature of the support, the loading of the catalytic species, and the accessibility of the active sites. researchgate.net

Role as Brønsted Acid or Lewis Acid Catalysts in Organic Transformations

The imidodiphosphite structure also suggests potential for the compound or its derivatives to act as organocatalysts, specifically as Brønsted or Lewis acids.

The related class of imidodiphosphate-based compounds, such as IDPs (imidodiphosphates), iIDPs (iminoimidodiphosphates), and IDPis (imidodiphosphorimidates), are known to be highly effective chiral Brønsted acid catalysts. nih.govresearchgate.net These catalysts have a tunable acidic proton, and their chiral backbone allows for high levels of enantioselectivity in a variety of organic transformations, including aldol (B89426) reactions, Prins cyclizations, and Mukaiyama aldol reactions. nih.govresearchgate.net

By analogy, a protonated form of this compound could potentially act as a Brønsted acid. Furthermore, the phosphorus atoms in the imidodiphosphite ligand are Lewis basic and can coordinate to metal ions. Conversely, if the phosphorus centers were part of a more electron-withdrawing framework, they could exhibit Lewis acidic character, enabling the activation of substrates in a manner analogous to other phosphorus-based Lewis acids.

Catalyst Design and Structure-Activity Relationship Studies

The catalytic activity of a metal complex is intimately linked to the steric and electronic properties of its ligands. For a hypothetical this compound ligand, several structural features could be systematically varied to optimize its performance in a given catalytic reaction:

The Ethyl Bridge: The length and substitution pattern of the ethyl bridge could be altered to change the P-M-P bite angle, which is known to have a significant impact on catalytic activity and selectivity.

The Phenyl Groups: The electronic properties of the ligand could be tuned by introducing electron-donating or electron-withdrawing substituents on the phenyl rings. For example, electron-withdrawing groups would be expected to increase the Lewis acidity of a coordinated metal center.

The Imido Nitrogen: The substituent on the imido nitrogen could also be varied to modulate the electronic properties of the ligand.

A systematic study of these variations would allow for the development of a structure-activity relationship, providing insights into the optimal ligand design for a specific catalytic application. Computational studies, such as Density Functional Theory (DFT), could also be employed to predict the properties of different ligand-metal complexes and to rationalize experimental observations.

The following table summarizes the key structural components of a hypothetical imidodiphosphite ligand and their potential influence on catalytic activity.

| Structural Component | Modifiable Feature | Potential Effect on Catalysis |

| Phosphorus Substituents | Aryl, Alkyl groups | Steric bulk, electronic properties |

| Bridge | Length, rigidity | Bite angle, chelate stability |

| Imido Substituent | Alkyl, Aryl groups | Electronic properties of the nitrogen donor |

Theoretical and Computational Investigations of Tetraphenyl Ethylimidodiphosphite

Quantum Chemical Modeling of Electronic Structure, Bonding, and Frontier Orbitals

A dedicated study using quantum chemical methods such as Hartree-Fock or post-Hartree-Fock methods would be required to model the electronic structure of Tetraphenyl ethylimidodiphosphite. Such an investigation would typically calculate and analyze the molecular orbital (MO) energy levels, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The resulting HOMO-LUMO gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. Furthermore, analysis of the molecular orbitals' composition would describe the nature of the P-N-P (phosphorus-nitrogen-phosphorus) linkage and the bonding between the phosphorus atoms and the phenoxy groups.

No published data containing tables of orbital energies or bonding analyses for this compound were found.

Density Functional Theory (DFT) Studies of Reaction Mechanisms, Transition States, and Energetics

Density Functional Theory (DFT) is a common computational tool for exploring reaction pathways. For this compound, DFT studies could elucidate its potential as a ligand in catalysis or its decomposition pathways. Researchers would typically model a proposed reaction, calculate the geometries of reactants, products, and transition states, and determine the activation energies. These energetic calculations would reveal whether a proposed mechanism is kinetically and thermodynamically favorable. nih.gov

No specific DFT studies on the reaction mechanisms, transition states, or energetics involving this compound have been found in the scientific literature.

Computational Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, IR vibrational frequencies)

The spectroscopic properties of a molecule can be predicted using computational methods, providing a powerful tool for its characterization. For this compound, calculations would involve predicting the ³¹P, ¹³C, and ¹H Nuclear Magnetic Resonance (NMR) chemical shifts and the key Infrared (IR) vibrational frequencies, particularly those associated with the P-N and P-O bonds. This data serves as a theoretical benchmark that can be compared with experimental results to confirm the molecule's structure.

No published data tables of predicted NMR chemical shifts or IR vibrational frequencies for this compound were found.

Molecular Dynamics Simulations for Conformational Analysis and Ligand Dynamics in Solution

No specific molecular dynamics studies detailing the conformational analysis or ligand dynamics of this compound were located in the available literature.

Future Research Directions and Emerging Applications

Development of Next-Generation Imidodiphosphite Ligands with Enhanced Properties

The performance of a metal complex in catalysis is intrinsically linked to the steric and electronic properties of its coordinating ligands. For imidodiphosphites like Tetraphenyl ethylimidodiphosphite, future research will undoubtedly focus on the systematic modification of their structure to enhance catalytic efficiency, selectivity, and stability.

Furthermore, modifying the phenoxy groups on the phosphorus atoms offers another avenue for fine-tuning. Introducing electron-withdrawing or electron-donating substituents onto the phenyl rings can alter the ligand's π-acceptor/σ-donor properties, directly affecting the electronic environment of the metal center. This, in turn, can influence the rates of key catalytic steps such as oxidative addition and reductive elimination. nsf.gov The development of a library of these next-generation ligands will be essential for screening and identifying optimal catalysts for specific transformations.

Table 1: Potential Structural Modifications of Imidodiphosphite Ligands and Their Expected Effects

| Modification Site | Example Substituent | Expected Effect on Properties | Potential Application |

| Nitrogen Backbone | Isopropyl, Cyclohexyl | Increased steric hindrance, enhanced regioselectivity | Asymmetric Catalysis |

| Nitrogen Backbone | Benzyl (B1604629), Substituted Aryl | Altered electronic properties, potential for secondary interactions | Tandem Catalysis |

| Phenyl Rings | -CF3, -NO2 (electron-withdrawing) | Increased π-acidity, enhanced catalyst stability | Carbonylation Reactions |

| Phenyl Rings | -OCH3, -NMe2 (electron-donating) | Increased electron density on metal, enhanced reactivity | Cross-Coupling Reactions |

Integration of this compound into Supramolecular Assemblies and Advanced Materials

The bidentate nature of this compound makes it an attractive building block for the construction of complex supramolecular architectures and advanced materials. The coordination of such ligands to metal ions can lead to the formation of discrete metallacycles, coordination polymers, or highly structured Metal-Organic Frameworks (MOFs).

Future research is expected to explore the self-assembly of imidodiphosphite ligands with various metal nodes to create novel materials with tailored properties. For example, the use of imidodiphosphites as linkers in MOFs could result in materials with unique pore environments, combining the catalytic potential of the phosphorus-metal center with the size- and shape-selectivity of the framework. These materials could find applications in heterogeneous catalysis, gas storage, and chemical sensing.

The principles for creating such structures are well-established for other phosphorus- and nitrogen-containing ligands. For instance, dipyrrin-based ligands have been successfully used to construct macrocycles and coordination polymers. nih.gov Similarly, the integration of P,N-functionalities is a known strategy in the design of functional materials. The challenge and opportunity lie in applying these principles to the imidodiphosphite framework, exploring how the specific geometry and electronic nature of ligands like this compound dictate the resulting supramolecular structure and its properties.

Exploration of Novel Reactivity and Catalytic Cycles

While imidodiphosphite ligands are analogous to diphosphine and diphosphite ligands commonly used in established catalytic reactions like hydroformylation and cross-coupling, there is significant potential to uncover novel reactivity. nih.govnih.gov The unique P-N-P backbone may stabilize metal centers in unusual oxidation states or coordination geometries, enabling new types of chemical transformations.

Future research will likely target the application of this compound-metal complexes in a broader range of catalytic reactions. This includes exploring their efficacy in asymmetric catalysis, where the development of chiral variants of the ligand would be a key first step. The synthesis of enantiopure imidodiphosphites, perhaps by using chiral amines or chiral phosphite (B83602) precursors, could lead to catalysts for stereoselective hydrogenations, C-C bond formations, or other valuable transformations.

Moreover, detailed mechanistic studies of known catalytic reactions employing these ligands are needed. High-pressure spectroscopic techniques, such as in-situ IR and NMR, can provide valuable insights into the structure of the active catalyst and the elementary steps of the catalytic cycle. nih.gov Understanding these fundamentals is crucial for rationally designing improved catalysts and for discovering entirely new reaction pathways. For example, studies on related PNP pincer complexes have revealed the importance of metal-ligand cooperation in catalytic cycles for hydrogenation and dehydrogenation reactions, a phenomenon that could also be relevant for imidodiphosphite systems. nsf.gov

Potential for Tandem Catalysis and Multicomponent Reactions

Tandem catalysis, where multiple catalytic transformations occur in a single pot, represents a highly efficient approach to chemical synthesis. The bifunctional nature of imidodiphosphite ligands, with both hard nitrogen and soft phosphorus donor atoms, makes them intriguing candidates for facilitating such complex reaction cascades.

A metal complex of this compound could potentially operate in an "auto-tandem" fashion, where the single catalyst performs multiple, mechanistically distinct steps. For example, the phosphorus atoms could coordinate to a soft metal like palladium to facilitate a cross-coupling reaction, while the nitrogen atom could act as a Lewis base or a proton shuttle to activate another substrate in a subsequent step.

Furthermore, these ligands could be employed in multicomponent reactions (MCRs), where three or more starting materials are combined to form a complex product in a single operation. The ability of the imidodiphosphite ligand to pre-organize multiple substrates around a metal center could enhance the efficiency and selectivity of such reactions. While the direct application of imidodiphosphites in this area is yet to be explored, the principles of using versatile ligands to control complex transformations are well-established, paving the way for future research in this exciting direction.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.